Absence of Tubulin Binding: Direct Differentiation from Buparlisib (BKM120) in Off-Target Safety Profile
In a direct head-to-head comparison within the same study, bimiralisib (compound 1) showed no detectable binding to tubulin, whereas the structurally related pan-PI3K inhibitor buparlisib (compound 4, BKM120) exhibited robust tubulin binding at the colchicine-binding site. This differential was demonstrated both biochemically and functionally: buparlisib induced G2/M mitotic arrest, while bimiralisib induced a G1 cell cycle arrest consistent with pure PI3K/mTOR pathway inhibition [1]. In a KINOMEScan panel of >400 protein and lipid kinases at 10 μM, bimiralisib achieved selectivity scores of S(35) = 0.025 and S(10) = 0.018, confirming negligible off-target kinase interference [1].
| Evidence Dimension | Tubulin binding (off-target liability) and cell cycle arrest phenotype |
|---|---|
| Target Compound Data | Bimiralisib: no tubulin binding detected; G1 cell cycle arrest; S(35) = 0.025, S(10) = 0.018 selectivity scores at 10 μM |
| Comparator Or Baseline | Buparlisib (BKM120): binds colchicine site of tubulin; induces G2/M mitotic arrest; clustering with mitotic inhibitors (colchicine, nocodazole) in phenotypic screens |
| Quantified Difference | Qualitative presence vs. absence of tubulin binding; G1 arrest vs. G2/M arrest (qualitative functional confirmation) |
| Conditions | KINOMEScan panel (>400 kinases) at 10 μM; A2058 melanoma and SKOV3 ovarian cancer cell lines; CEREP BioPrint radioligand panel at 10 μM |
Why This Matters
A tubulin-binding off-target effect confounds PI3K-specific biological readouts and introduces mitotic toxicity unrelated to the intended target pathway—eliminating this liability is critical for procurement when mechanism-specific studies are required.
- [1] Beaufils F, Cmiljanovic N, Cmiljanovic V, et al. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. J Med Chem. 2017;60(17):7524-7538. doi:10.1021/acs.jmedchem.7b00930 View Source
